1,4-Diazabicyclo[3.3.1]nonane dihydrochloride
Description
Properties
IUPAC Name |
1,4-diazabicyclo[3.3.1]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-9(4-1)5-3-8-7;;/h7-8H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEWLWGHZNJJKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CCN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225137-04-0 | |
| Record name | 1,4-diazabicyclo[3.3.1]nonane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of 1,4-diazabicyclo[3.3.1]nonane with hydrochloric acid. The reaction conditions often include an aqueous or organic solvent medium, and the process is usually carried out at room temperature . Industrial production methods may involve more sophisticated techniques to ensure high purity and yield, such as controlled crystallization and purification steps.
Chemical Reactions Analysis
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activities, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of bicyclic amines are highly sensitive to ring size, bridge positions, and substituents. Below is a systematic comparison of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride with analogous compounds.
Table 1: Structural and Functional Comparison
Key Observations
Rigidity and Bioactivity: The [3.3.1] system in this compound provides a balance of rigidity and flexibility, enabling strong interactions with monoamine transporters . In contrast, the smaller [3.2.2] system (e.g., 1,4-diazabicyclo[3.2.2]nonane) offers greater rigidity but reduced versatility in drug design . Substituent positioning (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives with N-alkoxyalkyl groups) significantly impacts toxicity and efficacy. For example, LA-1 (LD₅₀ = 825 mg/kg) is less toxic than analogues with shorter alkoxy chains .
Pharmacological Applications: 1,4-Diazabicyclo[3.3.1]nonane derivatives exhibit affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with constrained analogs showing 10–100× higher selectivity than flexible counterparts . 3,7-Diazabicyclo[3.3.1]nonane-β-cyclodextrin complexes demonstrate potent local anesthetic effects, outperforming lidocaine in duration and potency .
Synthetic Accessibility: Derivatives of 1,4-diazabicyclo[3.3.1]nonane are synthesized via microwave- or ultrasound-assisted methods, reducing reaction times from hours to minutes . In contrast, 1,4-diazabicyclo[3.2.2]nonane requires multistep routes, limiting scalability .
Table 2: Toxicity and Pharmacokinetic Data
Biological Activity
1,4-Diazabicyclo[3.3.1]nonane dihydrochloride, commonly referred to as DBN or its derivatives, has garnered attention in the fields of medicinal and organic chemistry due to its unique structural features and biological properties. This compound acts primarily as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.
DBN enhances the response of AMPA receptors to glutamate, leading to increased sodium and calcium ion influx into neurons. This modulation is associated with improved cognitive functions such as learning and memory due to enhanced synaptic plasticity. Additionally, its basicity allows DBN to act as a nucleophilic scavenger, trapping unwanted electrophiles during organic synthesis, thus improving reaction yields and product purity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Cognitive Enhancement : As a positive allosteric modulator of AMPA receptors, DBN has potential applications in treating cognitive deficits associated with neurodegenerative diseases.
- Cholinergic Activity : Some derivatives have shown activity as cholinergic ligands at nicotinic acetylcholine receptors, suggesting potential therapeutic uses in disorders related to the cholinergic system .
- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, enhancing the potential for development as anticancer agents .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects and potential therapeutic applications of DBN:
- Cognitive Function Studies : In vivo studies demonstrated that DBN and its derivatives could enhance memory retention in animal models. For example, derivatives were tested using passive avoidance tests in mice, showing significant improvements in memory performance compared to controls .
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Anticancer Activity : A study focused on bispidine derivatives derived from DBN showed significant cytotoxic activity against pancreatic cancer cell lines (MiaPaca-2, BxPC-3, CFPAC-1). The most potent derivative exhibited an IC50 value of 16.9 µM against MiaPaca-2 cells .
Compound IC50 Value (µM) Cell Line BisP4 16.9 MiaPaca-2 BisP4 23.7 BxPC-3 BisP4 36.3 CFPAC-1 - Cholinergic Receptor Modulation : Research has indicated that certain derivatives of DBN can act as modulators of nicotinic acetylcholine receptors, which may have implications for treating conditions like Alzheimer's disease and other cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
